5-Oxo-1-2-4-oxadiazol biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl-propanoylamino]pentanoic acid |
InChI |
InChI=1S/C23H25N3O5/c1-3-7-19(22(28)29)26(20(27)4-2)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)21-24-23(30)31-25-21/h5-6,8-13,19H,3-4,7,14H2,1-2H3,(H,28,29)(H,24,25,30)/t19-/m0/s1 |
InChI Key |
FXELTRKWYHPHAE-IBGZPJMESA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC |
Canonical SMILES |
CCCC(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=O)N3)C(=O)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxo 1,2,4 Oxadiazol Biphenyl and Analogues
Retrosynthetic Analysis of the 5-Oxo-1,2,4-oxadiazol Biphenyl (B1667301) System
A retrosynthetic analysis of the 5-oxo-1,2,4-oxadiazol biphenyl scaffold, exemplified by derivatives like Azilsartan, deconstructs the molecule into more readily available starting materials. The primary disconnections involve the biphenyl linkage and the oxadiazolone ring itself.
The biphenyl unit is typically formed via a carbon-carbon cross-coupling reaction, most commonly a Suzuki coupling. This suggests a disconnection to two functionalized benzene (B151609) rings: one bearing a boronic acid (or ester) and the other a halide (typically bromide or iodide).
The 1,2,4-oxadiazol-5-one ring is a key pharmacophore. Its retrosynthesis involves breaking the N-C and O-C bonds of the carbonyl group. This disconnection leads to a crucial intermediate: a biphenyl-substituted amidoxime (B1450833). The carbonyl carbon is typically introduced from a carbonylating agent such as a chloroformate, phosgene (B1210022) equivalent (like carbonyldiimidazole), or an isocyanate.
Therefore, the key synthons identified through this analysis are:
A functionalized phenylboronic acid/ester.
A functionalized phenyl halide containing a nitrile group.
A carbonylating agent.
The forward synthesis would thus involve the formation of a cyanobiphenyl intermediate, conversion of the nitrile to an amidoxime, and subsequent cyclization to form the final 5-oxo-1,2,4-oxadiazol biphenyl structure. For instance, the synthesis of Azilsartan often starts from methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, which is converted to the corresponding amidoxime and then cyclized. google.com
Strategies for the Construction of the 1,2,4-Oxadiazol-5-one Core
The synthesis of the 1,2,4-oxadiazol-5-one ring is a critical step and can be achieved through several strategic approaches. These methods primarily revolve around the cyclization of open-chain precursors.
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole (B8745197) ring system involves the reaction between an amidoxime and a carboxylic acid or its derivative. chim.it This approach, which can be considered a [4+1] atom construction, typically proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the heterocyclic ring. chim.it While this is standard for 3,5-disubstituted 1,2,4-oxadiazoles, specific reagents are required to yield the 5-oxo variant.
The direct condensation of amidoximes with carboxylic acids or esters is a cornerstone of 1,2,4-oxadiazole synthesis. To form the 5-oxo-1,2,4-oxadiazole ring, the "carboxylic acid derivative" is typically a phosgene equivalent, such as a chloroformate or carbonyldiimidazole (CDI).
One-pot syntheses have been developed that avoid the isolation of the O-acylamidoxime intermediate. For standard 1,2,4-oxadiazoles, these reactions can be performed by reacting amidoximes directly with esters in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in DMSO. mdpi.comresearchgate.net Microwave irradiation has also been shown to accelerate these condensations, often leading to high yields in short reaction times. For the synthesis of the 5-oxo ring, the reaction of an amidoxime with an alkyl chloroformate in the presence of a base like pyridine (B92270) or triethylamine (B128534) can be employed. nih.gov
The use of activating agents for carboxylic acids is also common. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the initial acylation of the amidoxime, which is followed by thermal or base-catalyzed cyclization. chim.it
Table 1: Selected Conditions for Condensation Reactions
| Amidoxime Substrate | Carboxyl Source | Reagent/Catalyst | Solvent | Conditions | Product Type | Ref |
|---|---|---|---|---|---|---|
| Aryl/Hetaryl Amidoximes | Carboxylic Acid Esters | NaOH | DMSO | Room Temp, 4-16 h | 3,5-Disubstituted 1,2,4-Oxadiazole | mdpi.com |
| Various Amidoximes | Carboxylic Acids | Carbonyldiimidazole (CDI) | NaOH/DMSO | Room Temp | 3,5-Disubstituted 1,2,4-Oxadiazole | nih.gov |
| Benzamidoxime | Thiophene-2-carbonyl chloride | Pyridine | Elevated Temp | Cyclization | 3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | researchgate.net |
This strategy employs precursors rich in nitrogen that react with a carbonyl source to form the oxadiazolone ring. A key method for forming the 3-amino-1,2,4-oxadiazol-5(4H)-one scaffold involves the cyclization of nitrogen-rich precursors like sodium dicyanamide (B8802431) with hydroxylamine (B1172632) derivatives, followed by reaction with a carbonyl compound.
A highly effective and common one-pot synthesis for the 5-oxo-1,2,4-oxadiazole ring involves reacting N-substituted amidoximes with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction is efficient for generating the desired heterocyclic core. The base-mediated carbonylative cyclization with CDI provides a direct route to 1,2,4-oxadiazolones. researchgate.net This approach highlights the use of a "carbonyl compound" to provide the C5 atom of the ring system. Another related method involves the reaction of amidoximes with isocyanates, where the isocyanate acts as the carbonyl source, leading to N-substituted 5-oxo-1,2,4-oxadiazole derivatives.
Condensation Reactions with Esters and Acids
1,3-Dipolar Cycloaddition Approaches (e.g., Nitrones to Isocyanates)
While the classic [3+2] cycloaddition for 1,2,4-oxadiazoles involves nitrile oxides reacting with nitriles, alternative dipolar cycloadditions can be used to construct related heterocyclic systems. chim.itacs.org A relevant approach for the formation of a five-membered ring containing a C=O group involves the reaction of nitrones with isocyanates.
In this methodology, nitrones, which can be generated in situ from the N-selective carbamoylation of oximes with isocyanates, undergo a 1,3-dipolar cycloaddition reaction. nih.gov The reaction of the generated N-carbamoyl nitrone with a dipolarophile can afford various isoxazolidines. nih.gov Specifically, the intramolecular cycloaddition of a nitrone onto an isocyanate functionality can lead to the formation of a 1,2,4-oxadiazolidin-5-one ring. This reaction is a powerful tool for creating functionalized heterocyclic systems with high stereoselectivity. mdpi.commdpi.com The reaction proceeds under mild conditions and offers an efficient route to highly functionalized compounds. researchgate.netrsc.org
Alternative Cyclization Protocols for Oxadiazolones
Beyond the conventional methods, several alternative protocols have been developed for the synthesis of 1,2,4-oxadiazoles and their 5-oxo derivatives.
Oxidative Cyclization: This approach involves the oxidation of open-chain precursors to induce ring closure.
From Amidoximes: Amidoximes can be subjected to oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form 1,2,4-oxadiazoles. researchgate.net
From N-acyl amidines or N-benzyl amidoximes: Reagents such as N-bromosuccinimide (NBS) or iodine in the presence of a base can promote the oxidative formation of the C–O bond, leading to the oxadiazole ring. nih.gov
Rearrangement Reactions: Certain heterocyclic systems can be rearranged to form 1,2,4-oxadiazoles, although this is less common for the direct synthesis of the 5-oxo variant. The Boulton-Katritzky rearrangement is a well-studied thermal transformation of 1,2,4-oxadiazoles involving an internal nucleophilic substitution, leading to a different heterocyclic system. chim.it
Cyanamide-Based Strategy: A novel strategy utilizes the in-situ generation of a cyanamide (B42294) ion and its cyclisative capture with a nitrile oxide 1,3-dipole. This leads to a 1,2,4-oxadiazol-5(4H)-imine, which can be subsequently hydrolyzed to furnish the corresponding 1,2,4-oxadiazol-5-one. amazonaws.com
Table 2: Alternative Synthetic Protocols
| Precursor | Reagent/Method | Product | Key Feature | Ref |
|---|---|---|---|---|
| Amidoximes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1,2,4-Oxadiazole | Oxidative cyclization | researchgate.net |
| N-benzyl amidoximes | N-Bromosuccinimide (NBS) / DBU | 1,2,4-Oxadiazole | Oxidative C-O bond formation | nih.gov |
| Cyanamide + Nitrile Oxide | In-situ generation and cycloaddition | 1,2,4-Oxadiazol-5(4H)-imine | Hydrolyzes to 1,2,4-Oxadiazol-5-one | amazonaws.com |
Introduction of the Biphenyl Moiety via Cross-Coupling Reactions
The construction of the biphenyl scaffold is a critical step in the synthesis of 5-oxo-1,2,4-oxadiazol biphenyl analogues. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods to achieve this aryl-aryl bond formation.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone in synthetic organic chemistry for creating carbon-carbon bonds, particularly for biphenyl structures. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. libretexts.orgpreprints.org Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. libretexts.orgresearchgate.net The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Recent advancements have focused on developing more efficient catalyst systems. For example, the use of palladacycle precatalysts, such as those with bulky phosphine (B1218219) ligands like RuPhos, has been shown to be highly effective for the Suzuki-Miyaura coupling involving 1,2,4-oxadiazole moieties. researchgate.net These modern catalysts can operate at low loadings, leading to high yields and cleaner reactions. researchgate.net The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PhCN)₂), base, and solvent, are crucial for optimizing the reaction yield and minimizing side products. academie-sciences.fr
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Oxadiazole Synthesis
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Iodoimidazole, Pyrimidineboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 67 | preprints.org |
| Pd(OAc)₂ / Ligand | 4-Bromoanisole, Phenyl boronic acid | Various | 1,4-Dioxane | 100 | High | academie-sciences.fr |
| RuPhos Pd G4 | Aryl halides, Arylboronic acids | - | - | - | High | researchgate.net |
| Pd/C | Aryl halides, Arylboronic acids | Na₂CO₃ | DMF/H₂O | 80-100 | Moderate to High | - |
This table is generated based on typical conditions reported in the literature and serves as an illustrative example.
Other Transition-Metal-Catalyzed Coupling Strategies
While the Suzuki-Miyaura reaction is dominant, other transition-metal-catalyzed cross-coupling reactions can also be employed for the synthesis of biphenyl systems. eie.gr These methods offer alternative pathways that may be advantageous depending on the specific substrate and desired functional group tolerance.
The Heck reaction , for example, involves the palladium-catalyzed coupling of an aryl halide with an alkene. While not directly forming a biphenyl bond in a single step from two aryl components, it can be a strategic tool. For instance, an aryl halide can be coupled with styrene, followed by subsequent transformations to generate the second aromatic ring.
The Stille coupling utilizes organotin reagents and offers a valuable alternative to organoboranes. libretexts.org It is known for its high functional group tolerance but is often less favored due to the toxicity of the tin byproducts. libretexts.org
Negishi coupling , which employs organozinc reagents, is another powerful method for C-C bond formation. Recent studies have demonstrated the functionalization of the 1,3,4-oxadiazole (B1194373) ring itself via zincation followed by a Negishi cross-coupling to introduce aryl groups. acs.org This highlights the potential for direct arylation of the heterocyclic core.
Furthermore, copper-catalyzed and iron-catalyzed cross-coupling reactions are emerging as more sustainable and cost-effective alternatives to palladium-based systems. mdpi.com These methods are continually being developed and refined for broader applicability in complex molecule synthesis.
Functionalization and Derivatization on the Biphenyl and Oxadiazole Units
Post-synthesis modification of the core 5-oxo-1,2,4-oxadiazol biphenyl structure is crucial for fine-tuning its properties for various applications. Functionalization can be directed at either the biphenyl moiety or the oxadiazole ring.
Direct Aromatic Functionalization
The biphenyl scaffold offers two phenyl rings that can be subjected to various electrophilic aromatic substitution reactions. These reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, allow for the introduction of a wide range of functional groups. The position of substitution is directed by the existing groups on the rings. The oxadiazole ring, being electron-withdrawing, will influence the reactivity and regioselectivity of these substitutions.
Furthermore, modern C-H activation/functionalization techniques offer a powerful and atom-economical approach to directly introduce new substituents onto the aromatic rings without the need for pre-functionalized starting materials. Transition-metal catalysis plays a key role in these transformations. mdpi.com
Modifications of the Oxo-Group
The 5-oxo group of the 1,2,4-oxadiazole ring presents a site for chemical modification. While the 5-oxo form is a key structural feature, its reactivity can be exploited. For example, it can potentially undergo reactions typical of carbonyl groups, although its reactivity is influenced by its position within the heterocyclic system.
The nitrogen atom at the 4-position of the 4,5-dihydro-1,2,4-oxadiazol-5-one ring can also be a target for functionalization. researchgate.net Alkylation or acylation at this position can introduce further diversity into the molecular structure. For instance, N-alkylation of a piperidine (B6355638) ring attached to the oxadiazole has been used to synthesize a library of derivatives. mdpi.com
Considerations for Stereoselective Synthesis (if applicable to chiral analogues)
When the target 5-oxo-1,2,4-oxadiazol biphenyl analogue contains chiral centers, stereoselective synthesis becomes a critical consideration. Chirality can be introduced in several ways, such as by using chiral starting materials, employing chiral catalysts, or resolving a racemic mixture.
For instance, if the biphenyl moiety is atropisomeric due to sterically demanding ortho-substituents that hinder free rotation around the aryl-aryl single bond, a stereoselective cross-coupling reaction would be necessary to control the axial chirality.
Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of reactions. The synthesis of chiral 1,2,4-oxadiazoles has been achieved starting from chiral α-amino acids, where the inherent chirality of the amino acid is transferred to the final product. researchgate.net Another approach involves the stereoselective reduction of a ketone to a chiral alcohol within the molecule. researchgate.net
Monoterpenes, which are naturally occurring chiral molecules, have also been utilized as starting materials for the stereoselective synthesis of 1,2,4-oxadiazole derivatives. u-szeged.hunih.gov This strategy leverages the existing chiral pool to construct enantiomerically enriched products. u-szeged.hu The stereoselective dihydroxylation of an alkene on a monoterpene-based oxadiazole is an example of a diastereoselective reaction that can create new stereocenters with high control. u-szeged.hunih.gov
Green Chemistry Principles in the Synthesis of 5-Oxo-1,2,4-oxadiazol Biphenyl
The integration of green chemistry principles into synthetic organic chemistry represents a fundamental shift towards more sustainable, efficient, and environmentally benign manufacturing processes. shodhsahitya.inencyclopedia.pub The synthesis of complex heterocyclic scaffolds, such as the 5-oxo-1,2,4-oxadiazol biphenyl framework, traditionally involves multi-step procedures that may utilize hazardous reagents and solvents, and generate significant chemical waste. google.com Applying green chemistry principles aims to mitigate these issues by focusing on aspects like atom economy, energy efficiency, and the use of safer chemical alternatives. nih.govacs.org This approach is crucial for the sustainable development of pharmacologically relevant molecules and advanced materials. researchgate.netsemanticscholar.org
Research into the synthesis of oxadiazole derivatives has increasingly adopted green methodologies to improve efficiency and reduce environmental impact. nih.govresearchgate.net These strategies include the use of alternative energy sources like microwave and ultrasound, the development of solvent-free reaction conditions, and the application of novel catalytic systems that offer high selectivity and atom economy. sioc-journal.cnresearchgate.net
Key Green Synthetic Strategies
Several key principles of green chemistry are particularly relevant to the synthesis of 5-oxo-1,2,4-oxadiazol biphenyl and its analogues. These strategies are designed to prevent pollution at the molecular level. researchgate.net
Atom Economy and Waste Minimization
Energy-Efficient Synthesis Methods
Conventional synthesis often relies on prolonged heating under reflux, which is energy-intensive. Green chemistry promotes alternative energy sources that can accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly less time. encyclopedia.pub
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating. shodhsahitya.innih.gov This technique has been successfully applied to the synthesis of various oxadiazole derivatives, including those with biphenyl moieties. nih.govmdpi.com Reactions that would take many hours using conventional heating can often be completed in minutes under microwave irradiation. mdpi.com For example, the heterocyclization of amidoximes with acyl chlorides to form 1,2,4-oxadiazoles can be achieved in as little as 15 minutes. researchgate.net
Ultrasound-Mediated Synthesis (Sonochemistry): The use of ultrasonic irradiation can promote chemical reactions through acoustic cavitation. encyclopedia.pub This method is energy-efficient and has been used for the synthesis of oxadiazole derivatives, providing good to excellent yields in shorter reaction times compared to traditional methods. nih.gov
Mechanochemistry (Grinding): Solvent-free synthesis through the mechanical grinding of reactants is a simple, cost-effective, and environmentally friendly technique. shodhsahitya.inresearchgate.net This method eliminates the need for potentially hazardous solvents and simplifies product work-up. researchgate.net
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | 10-20 hours | Moderate | Refluxing in organic solvents | nih.gov |
| Microwave Irradiation | 15-25 minutes | Good to Excellent | Solvent-free or minimal solvent | nih.govmdpi.com |
| Ultrasound Irradiation | Shorter than conventional | High (78-90%) | Often at room temperature | nih.gov |
Safer Solvents and Catalytic Systems
The choice of solvents and reagents is critical to the environmental footprint of a synthetic process. Green chemistry advocates for the replacement of hazardous substances with safer alternatives whenever possible. nih.govresearchgate.net
Solvent-Free and Safer Solvent Systems: A primary goal is to eliminate the use of volatile and toxic organic solvents. When a solvent is necessary, greener alternatives such as water, ethanol, or supercritical fluids are preferred. Many modern synthetic protocols for oxadiazoles (B1248032), particularly those using microwave or grinding techniques, are performed under solvent-free conditions. researchgate.net
Advanced Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org Recent advancements have focused on developing highly efficient and selective catalysts for oxadiazole synthesis.
Electrocatalysis: This method uses electrical potential to drive chemical reactions, offering mild conditions, high atom economy, and a sustainable approach to constructing the 1,3,4-oxadiazole skeleton. sioc-journal.cn
Photocatalysis: Visible-light-promoted reactions provide a catalyst-free pathway for certain cyclizations, representing a clean and efficient synthetic strategy. acs.org
Solid-Supported Catalysts: Using catalysts supported on solid matrices, such as Nafion NR50, facilitates easy separation and recycling, reducing waste and process costs. researchgate.net
| Catalytic Approach | Description | Advantages | Reference |
| Superbase Medium (e.g., NaOH/DMSO) | Used for one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters. | Room temperature, one-pot procedure, high efficiency. | nih.govmdpi.com |
| Electrocatalysis | Employs an electric current to facilitate the cyclization of aldehydes and hydrazides. | Mild conditions, high atom-economy, wide substrate scope. | sioc-journal.cn |
| Photoredox Catalysis | Utilizes visible light to promote cyclization reactions without a separate catalyst. | Environmentally benign, mild conditions, excellent yields. | acs.org |
| Solid-Supported Catalysts (e.g., Nafion NR50) | Heterogeneous catalysis under microwave irradiation. | Catalyst is easily recoverable and reusable, solvent-free. | researchgate.net |
By embracing these green principles, the synthesis of 5-Oxo-1,2,4-oxadiazol biphenyl and related compounds can be made significantly more sustainable, aligning with the modern imperatives of chemical research and manufacturing.
Chemical Reactivity and Mechanistic Pathways of 5 Oxo 1,2,4 Oxadiazol Biphenyl
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) System
The biphenyl moiety within the "5-Oxo-1-2-4-oxadiazol biphenyl" structure is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The outcome of such reactions is dictated by the electronic properties of the 1,2,4-oxadiazol-5-one substituent.
While specific studies on the electrophilic substitution of "this compound" are not extensively documented, the general principles of EAS on substituted biphenyls provide a predictive framework for its reactivity. pearson.comlibretexts.org For instance, nitration or halogenation would be expected to yield products substituted predominantly on the terminal phenyl ring.
Nucleophilic aromatic substitution (SNAr) on the biphenyl system is less common unless the ring is activated by potent electron-withdrawing groups, such as a nitro group, at positions ortho or para to a suitable leaving group. chim.it The inherent electron-withdrawing nature of the oxadiazole ring might facilitate such reactions under specific conditions, particularly if a good leaving group (e.g., a halogen) is present on the biphenyl core. chim.it
Reactions at the 1,2,4-Oxadiazol-5-one Ring
The 1,2,4-oxadiazole (B8745197) ring, particularly in its 5-oxo form, is characterized by low aromaticity and a labile O-N bond, making it prone to a variety of transformations. researchgate.netchim.itpsu.edu Its reactivity is a consequence of several structural features, including the electrophilic nature of the ring carbons (C3 and C5) and the nucleophilic character of the ring nitrogens. psu.eduresearchgate.net
Ring Opening and Recyclization Reactions
A hallmark of 1,2,4-oxadiazole chemistry is its tendency to undergo ring-opening and subsequent recyclization to form more stable heterocyclic systems. researchgate.netpsu.edu These transformations can be initiated by thermal, photochemical, or chemical means. The weak O-N bond is often the initial site of cleavage. chim.itpsu.edu
One of the most studied rearrangements is the Boulton-Katritzky rearrangement, which involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to a new heterocyclic structure. chim.it Another significant pathway is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netchim.it This process is typically initiated by a nucleophilic attack at the electrophilic C(5) position, leading to the cleavage of the ring and subsequent rearrangement to form a new heterocyclic product. chim.it For example, reactions with hydrazine (B178648) can lead to the formation of triazole derivatives. rsc.org
Nucleophilic Attack on the Carbonyl and Imine Centers
The 1,2,4-oxadiazol-5-one ring possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C5) and the imine-like carbon (C3). The electrophilicity of these centers is enhanced by the presence of electron-withdrawing substituents. psu.edu
Nucleophiles can attack the carbon atom of the C=N bond (the imine center). For example, the reaction of dimethoxycarbene, a nucleophile, with an imine can lead to the formation of aziridine (B145994) intermediates which then rearrange. uzh.ch In the context of the oxadiazolone ring, nucleophilic attack is more commonly observed at the C5 position. chim.itpsu.edu The addition of a nucleophile at C5 can initiate ring-opening reactions, as seen in the ANRORC mechanism. chim.it For instance, the reaction of 5-amino-substituted 1,2,4-oxadiazoles with primary amines can proceed via nucleophilic addition to produce 1,2,4-triazolin-5-ones. researchgate.net Similarly, amidoximes react with carbodiimides where the hydroxyl group of the amidoxime (B1450833) attacks the electrophilic carbon of the carbodiimide, leading to an intermediate that cyclizes to a 1,2,4-oxadiazole. researchgate.net
Transformations Involving the Oxo-Group
The exocyclic oxo-group at position 5 of the 1,2,4-oxadiazole ring can also participate in chemical transformations. Although it is a carbonyl group, its reactivity is influenced by its position within the heterocyclic system. Reactions can include alkylation or acylation at the adjacent N(4) nitrogen. For example, 4,5-dihydro-1,2,4-oxadiazol-5-ones can be N-alkylated at the N4 position using alkyl halides. researchgate.net The reduction of the keto group to a hydroxyl group is also a possible transformation, typically achieved using reducing agents like sodium borohydride.
Palladium-Catalyzed and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including those containing the 1,2,4-oxadiazole motif. mdpi.com The biphenyl moiety itself is often constructed using the Suzuki coupling reaction, which involves the palladium-catalyzed reaction of a boronic acid with a halide. beilstein-journals.org
Recent studies have demonstrated the direct C-H arylation of 3-substituted 1,2,4-oxadiazoles at the C5 position using aryl iodides, a palladium catalyst, and a silver co-catalyst under microwave irradiation. researchgate.net This provides a direct route to 3,5-diaryl-1,2,4-oxadiazoles. Furthermore, palladium-mediated carbonylation reactions using carbon monoxide have been employed to synthesize acyl amidines, which can then undergo one-pot cyclization to form 1,2,4-oxadiazoles. diva-portal.orgacs.org
Other metals have also been utilized in the synthesis and transformation of oxadiazoles (B1248032). Copper-catalyzed oxidative reactions of amidines and methylarenes have been shown to produce 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com Metal complexes of oxadiazoles, for instance with platinum, have been synthesized through cycloaddition reactions where the metal activates a nitrile for reaction with a nitrile oxide. mdpi.com
| Reaction Type | Catalyst/Reagent | Substrates | Product | Ref. |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acid, Aryl halide | Biphenyl derivative | beilstein-journals.org |
| C-H Arylation | Pd(OAc)₂, AgOAc | 3-Aryl-1,2,4-oxadiazole, Aryl iodide | 3,5-Diaryl-1,2,4-oxadiazole | researchgate.net |
| Carbonylative Cyclization | Pd catalyst, [¹¹C]CO | Amidine, Aryl iodide/bromide | ¹¹C-labeled 1,2,4-oxadiazole | diva-portal.orgacs.org |
| Oxidative Cyclization | Cu catalyst | Amidine, Methylarene | 3,5-Disubstituted-1,2,4-oxadiazole | mdpi.com |
Photochemical and Thermal Reactivity Profiles
The photochemical and thermal reactivity of 1,2,4-oxadiazoles is largely dictated by the weakness of the O-N bond within the ring. psu.edusemanticscholar.org
Photochemical Reactivity: Upon irradiation, typically with UV light, the primary event is the cleavage of the O-N bond. semanticscholar.orgarkat-usa.org This generates a reactive intermediate that can undergo various subsequent reactions depending on the substituents and the reaction medium. semanticscholar.orgarkat-usa.org For instance, irradiation of 4-phenyl-substituted 1,2,4-oxadiazolin-5-ones leads to the extrusion of carbon dioxide and the formation of benzimidazoles in high yields. semanticscholar.org The presence of a participating side-chain can lead to intramolecular reactions. For example, 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles undergo intramolecular photoaziridination upon irradiation. arkat-usa.org The solvent can also play a crucial role in determining the final product. arkat-usa.org
Thermal Reactivity: Thermolysis of 1,2,4-oxadiazoles can lead to fragmentation or rearrangement. 3,5-Diaryl-1,2,4-oxadiazoles exhibit considerable thermal stability but can decompose at very high temperatures (700-800 °C) to yield products like phenyl isocyanate and benzonitrile. arkat-usa.org In contrast, other substituted oxadiazoles can rearrange at lower temperatures. For example, thermolysis of 3-phenyl-1,2,4-oxadiazol-5-ylhydrazines can yield various triazolinone products through complex rearrangement pathways. rsc.org The low aromaticity of the ring system makes it susceptible to thermal rearrangements into more stable heterocyclic structures. researchgate.netpsu.edu
| Condition | Compound Type | Key Transformation | Products | Ref. |
| Photolysis (UV) | 4-Phenyl-1,2,4-oxadiazolin-5-one | CO₂ extrusion, Heterocyclization | Benzimidazole (B57391) | semanticscholar.org |
| Photolysis (UV) | 3-Alkenoxy-5-phenyl-1,2,4-oxadiazole | Intramolecular Aziridination | Oxazoline derivatives | arkat-usa.org |
| Thermolysis (>700°C) | 3,5-Diphenyl-1,2,4-oxadiazole | Fragmentation | Phenyl isocyanate, Benzonitrile | arkat-usa.org |
| Thermolysis | 3-Phenyl-1,2,4-oxadiazol-5-ylhydrazine | Rearrangement | Triazolinones | rsc.org |
Investigation of Reaction Mechanisms and Intermediates
The formation and reactivity of the 5-oxo-1,2,4-oxadiazole biphenyl scaffold are primarily understood through mechanistic studies related to its synthesis, particularly in the context of pharmaceutical compounds like Azilsartan. The investigations reveal a pathway involving key intermediates and specific reaction conditions that drive the formation of the heterocyclic ring.
The predominant mechanism for the formation of the 3-(biphenyl)-1,2,4-oxadiazol-5(4H)-one ring system is the cyclization of an O-acylated amidoxime intermediate. This process typically begins with a biphenyl nitrile compound, which is converted to the corresponding amidoxime. The subsequent reaction of this amidoxime with an acylating agent, followed by cyclodehydration, yields the final oxadiazolone ring.
A crucial step in this pathway is the O-acylation of the amidoxime, which forms an O-acylamidoxime. This intermediate has been identified as a key precursor in the synthesis of 1,2,4-oxadiazoles. researchgate.netmdpi.com The cyclization of this intermediate is often promoted by a base or thermal conditions. For instance, in the synthesis of related 1,2,4-oxadiazoles, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used to facilitate the intermolecular cyclization of acyl amidoximes at room temperature. nih.gov In the context of the 5-oxo derivative, reagents like ethyl chloroformate or dimethyl carbonate are used to acylate the amidoxime, which then undergoes an intramolecular cyclization to form the stable 5-oxo-1,2,4-oxadiazole ring.
Detailed mechanistic studies, particularly for the synthesis of Azilsartan, have elucidated the reaction sequence. The synthesis often starts from a biphenylcarbonitrile derivative. This nitrile is treated with hydroxylamine (B1172632) to form the biphenyl amidoxime. This intermediate is then reacted with an acylating agent, such as ethyl chloroformate, in the presence of a base. This leads to the formation of an O-alkoxycarbonylamidoxime intermediate which subsequently cyclizes under heating to yield the 3-(biphenyl)-1,2,4-oxadiazol-5(4H)-one structure.
While specific investigations into the thermal or photochemical rearrangement of 5-oxo-1,2,4-oxadiazol biphenyl are not extensively documented in the reviewed literature, the general reactivity of the 1,2,4-oxadiazole ring suggests potential pathways. 3,5-Diaryl-1,2,4-oxadiazoles are known for their thermal stability but can decompose at very high temperatures (above 300 °C) to form nitriles and isocyanates. arkat-usa.org Photochemical reactions of 1,2,4-oxadiazoles can lead to rearrangements, such as photoisomerization to 1,3,4-oxadiazoles or cleavage to open-chain products, depending on the substituents and reaction conditions. researchgate.netresearchgate.net However, the applicability of these specific rearrangements to the 5-oxo-biphenyl variant requires further investigation.
The following tables summarize the key findings from synthetic studies, which provide insight into the reaction mechanisms and intermediates involved in the formation of the 5-oxo-1,2,4-oxadiazol biphenyl moiety.
Table 1: Key Intermediates in the Synthesis of 3-(Biphenyl)-1,2,4-oxadiazol-5(4H)-one
| Intermediate Name | Structure | Role in Mechanism | Source |
| Biphenyl Amidoxime | A biphenyl group attached to a C(NH₂)=NOH functional group. | Precursor to the oxadiazole ring; formed from the corresponding biphenyl nitrile. | researchgate.netmdpi.com |
| O-Acylamidoxime | A biphenyl amidoxime where the hydroxyl group is acylated. | Key isolable or in-situ generated intermediate that undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. | researchgate.netmdpi.comnih.gov |
| O-Alkoxycarbonylamidoxime | An amidoxime acylated with a chloroformate or carbonate. | Specific intermediate in the formation of the 5-oxo-1,2,4-oxadiazole ring, which cyclizes upon heating. |
Table 2: Mechanistic Data from Synthetic Studies of Related Biphenyl Oxadiazole Derivatives
| Reaction Step | Reagents & Conditions | Intermediate Formed/Proposed | Mechanistic Insight | Source |
| Amidoxime Formation | Biphenyl nitrile, Hydroxylamine hydrochloride, Base (e.g., Triethylamine) | Biphenyl amidoxime | Standard conversion of a nitrile to an amidoxime. | |
| Cyclization to 5-Oxo-1,2,4-oxadiazole | Biphenyl amidoxime, Ethyl chloroformate, Base, followed by heating in Xylene | O-Ethoxycarbonylamidoxime | Two-step, one-pot process involving O-acylation followed by thermally induced intramolecular cyclodehydration. | |
| Alternative Cyclization | Biphenyl amidoxime, Dimethyl carbonate, Base (e.g., NaOH), DMSO | O-Methoxycarbonylamidoxime | Base-promoted O-acylation and subsequent intramolecular cyclocondensation at room temperature. | researchgate.net |
| Photochemical Rearrangement (General 1,2,4-Oxadiazoles) | UV irradiation (254 nm), Methanol | Ring-contracted/expanded species, open-chain products | Photoisomerization to 1,3,4-oxadiazoles or reaction with solvent depending on substituents. Not specifically documented for the 5-oxo-biphenyl derivative. | researchgate.netresearchgate.net |
| Thermal Decomposition (General 3,5-Diaryl-1,2,4-oxadiazoles) | High temperature (>300 °C) | Nitrile and isocyanate fragments | Retro-1,3-dipolar cycloaddition or a one-step fragmentation process. Stability of the 5-oxo variant under these conditions is not specified. | arkat-usa.org |
Principles of Spectroscopic and Structural Elucidation for 5 Oxo 1,2,4 Oxadiazol Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field. The resulting spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a compound like 3-(biphenyl-4-yl)-1,2,4-oxadiazol-5(4H)-one, a representative isomer, NMR is indispensable for assigning the positions of protons and carbons across the biphenyl (B1667301) and oxadiazolone moieties.
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the spectrum of a 5-Oxo-1,2,4-oxadiazol biphenyl derivative, distinct regions would correspond to the different types of protons.
Aromatic Protons: The protons on the biphenyl group are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. arkat-usa.orgprimescholars.com The specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern and the electronic influence of the oxadiazolone ring. For a 4-yl substituted biphenyl, the protons on the two rings would show complex multiplets.
Heterocyclic Proton: The proton attached to the nitrogen atom (N-H) in the 4H-1,2,4-oxadiazol-5-one ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 11.0 ppm. mdpi.com This is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its signal would typically disappear upon the addition of a few drops of D₂O to the NMR sample, confirming its identity as an exchangeable proton. openmedicinalchemistryjournal.com
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(biphenyl-4-yl)-1,2,4-oxadiazol-5(4H)-one
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Biphenyl-H | 7.40 - 8.30 | Multiplet (m) | Complex signals due to coupling between protons on both aromatic rings. |
| N-H (Oxadiazole) | > 11.0 | Broad Singlet (br s) | Signal is exchangeable with D₂O. mdpi.comopenmedicinalchemistryjournal.com |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).
Aromatic Carbons: The carbons of the biphenyl system would generate multiple signals in the typical aromatic region of δ 120-145 ppm. primescholars.com The quaternary carbons (to which no protons are attached), such as the carbon atoms at the junction of the two phenyl rings and the carbon attached to the oxadiazole ring, would also fall in this range but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Heterocyclic Carbons: Two key signals would confirm the presence of the 5-oxo-1,2,4-oxadiazole ring.
The carbonyl carbon (C=O) is highly deshielded and is expected to appear significantly downfield, in the range of δ 165-170 ppm. mdpi.com Some related structures show this peak at even higher values.
The C3 carbon of the oxadiazole ring, which is part of a C=N double bond, is also deshielded and would likely resonate around δ 150-160 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(biphenyl-4-yl)-1,2,4-oxadiazol-5(4H)-one
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl) | 165 - 170 | Quaternary carbon of the oxadiazolone ring. mdpi.com |
| C=N (Oxadiazole) | 150 - 160 | C3 of the oxadiazolone ring, attached to the biphenyl group. mdpi.com |
| Biphenyl-C | 120 - 145 | Includes both protonated and quaternary carbons of the two phenyl rings. primescholars.com |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle and confirm the precise connectivity. sioc-journal.cnyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds (H-C-H). It would be used to trace the connectivity of protons within each phenyl ring of the biphenyl moiety, confirming their relative positions (ortho, meta, para). researchgate.net
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It provides unambiguous assignment of which proton is bonded to which carbon, which is vital for assigning the signals of the biphenyl rings. libretexts.org
Confirm the link between the biphenyl group and the heterocyclic ring by showing a correlation from the protons on one phenyl ring to the C3 carbon of the oxadiazole ring.
Establish the structure of the oxadiazolone ring by revealing correlations from the N-H proton to both the C=O carbon and the C3 carbon. youtube.comresearchgate.net
Verify the connection between the two phenyl rings.
Carbon (13C) NMR for Carbon Skeleton Analysis
Infrared (IR) Spectroscopy Principles for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present, making IR an excellent tool for qualitative analysis.
The IR spectrum of 5-Oxo-1,2,4-oxadiazol biphenyl would be dominated by several key absorption bands that act as structural fingerprints.
N-H Stretching: The N-H bond in the heterocyclic ring would give rise to a moderate to strong, often broad, absorption band in the region of 3100-3300 cm⁻¹. nih.gov
Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the biphenyl aromatic rings. primescholars.com
Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected for the carbonyl group of the oxadiazolone ring. Its position is typically in the range of 1680-1750 cm⁻¹. For related oxadiazole structures, this has been observed around 1700 cm⁻¹.
C=N and C=C Stretching: The stretching vibration of the C=N bond within the oxadiazole ring is expected in the 1560-1640 cm⁻¹ region. derpharmachemica.com This may overlap with the C=C stretching vibrations from the biphenyl rings, which typically appear in the 1450-1600 cm⁻¹ range.
Fingerprint Region: The region from approximately 1000-1400 cm⁻¹ will contain a complex pattern of peaks corresponding to C-O, C-N, and N-N bond vibrations within the heterocyclic ring, as well as C-H bending vibrations of the aromatic rings.
Table 3: Predicted IR Absorption Frequencies for 5-Oxo-1,2,4-oxadiazol Biphenyl
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |
| Amide | N-H stretch | 3100 - 3300 | Medium, Broad |
| Aromatic | C-H stretch | 3000 - 3100 | Sharp, Medium |
| Carbonyl | C=O stretch | 1680 - 1750 | Strong, Sharp |
| Heterocycle/Aromatic | C=N / C=C stretch | 1450 - 1640 | Medium to Strong |
Mass Spectrometry (MS) Principles for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.
For 5-Oxo-1,2,4-oxadiazol biphenyl (Molecular Formula: C₁₄H₁₀N₂O₂; Molecular Weight: 250.25 g/mol ), High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern under Electron Impact (EI) ionization is particularly informative. The 1,2,4-oxadiazole (B8745197) ring system is known to undergo characteristic cleavage pathways. researchgate.net
Molecular Ion Peak ([M]⁺): The spectrum would show a prominent molecular ion peak at m/z = 250.
Retro-Cycloaddition (RCA) Fragmentation: A typical pathway for 1,2,4-oxadiazoles involves the cleavage of the ring. researchgate.net This could involve the loss of a stable neutral molecule like CO₂ (m/z = 44) or HNCO (m/z = 43), leading to significant fragment ions.
Formation of Biphenyl Cation: Cleavage of the bond between the heterocyclic ring and the biphenyl moiety would be expected. This would generate the very stable biphenyl cation ([C₁₂H₉]⁺) at m/z = 153, which would likely be a major peak in the spectrum.
Other Key Fragments: Other fragment ions could include the [biphenyl-CN]⁺ fragment or the [oxadiazolone]⁺ fragment, depending on how the charge is distributed after fragmentation. The analysis of these fragmentation patterns helps to confirm the linkage between the different structural components. raco.cat
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with sufficient accuracy (typically to within 5 ppm) to allow for the calculation of its elemental composition. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.
The principle of HRMS involves ionizing the sample and separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The exact mass obtained is then compared to the theoretical mass calculated for a proposed chemical formula.
To illustrate the principle, consider the HRMS data for closely related compounds found in the literature:
| Compound/Analogue | Molecular Formula | Calculated m/z [M+H]⁺ or [M-H]⁻ | Observed m/z | Reference |
| 3-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | C₁₄H₈ClN₃O₃ | 302.0327 | 302.0327 | scielo.br |
| 3-(4-Chlorophenyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | C₁₄H₈ClIN₂O | 382.9443 | 382.9435 | scielo.br |
| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | C₃₁H₂₉N₃ | 444.2434 | 444.2432 | mdpi.com |
| 5-{2-([1,1′-Biphenyl]-4-yl)-4-methylthiazol-5-yl}-N-propyl-1,3,4-oxadiazol-2-amine | C₂₁H₂₀N₄OS | 376.1358 | 376.1348 | nih.gov |
This table demonstrates how the high accuracy of HRMS allows for the confident assignment of molecular formulas to synthesized compounds.
Principles of X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The fundamental principle of X-ray crystallography lies in the diffraction of a beam of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For a molecule like 5-Oxo-1,2,4-oxadiazol biphenyl, single-crystal X-ray diffraction would reveal:
The planarity or torsion angle between the two phenyl rings of the biphenyl moiety.
The precise geometry of the 1,2,4-oxadiazol-5-one ring.
The intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.
While a crystal structure for the specific compound "5-Oxo-1,2,4-oxadiazol biphenyl" is not publicly documented, crystallographic data for related biphenyl and oxadiazole-containing structures illustrate the power of this technique. For example, the crystal structure of 3,3',4,4'-tetrachlorobiphenyl (B1197948) reveals a dihedral angle of 43.94(6)° between the phenyl rings. uky.edu In another example, the crystal structure of a bis-1,2,4-oxadiazole derivative was unequivocally confirmed by X-ray diffraction analysis, providing concrete proof of its molecular structure. arkat-usa.org
The table below presents crystallographic data for an analogous biphenyl compound to exemplify the type of information obtained.
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Dihedral Angle (between phenyl rings) | Reference |
| 3-([1,1′-biphenyl]-2-yl)-1,2-diphenylbenzo[b]phosphole-1-oxide | Monoclinic | P2₁/n | a = 9.1869(11) Å, b = 27.940(3) Å, c = 9.6992(11) Å, β = 107.422(2)° | - | kab.ac.ug |
| 4,4'-Bis-(n-propylamino)-biphenyl | Monoclinic | Cc | a = 6.381(1) Å, b = 14.153(3) Å, c = 17.730(3) Å, β = 81.80(2)° | - | scilit.com |
For chiral, non-centrosymmetric crystals, X-ray crystallography using anomalous dispersion can also be used to determine the absolute configuration of a stereocenter.
Chiroptical Spectroscopy Principles (e.g., Electronic Circular Dichroism) for Chiral Analogues
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral compound as a function of wavelength. This differential absorption provides information about the stereochemical features of the molecule.
The principle of ECD is based on the fact that a chiral chromophore will have a non-zero differential absorption (ΔA = A_L - A_R), resulting in a positive or negative ECD signal (a Cotton effect). The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the absolute configuration and conformation of the molecule.
For chiral analogues of 5-Oxo-1,2,4-oxadiazol biphenyl, ECD would be a critical tool for determining their absolute configuration. Chirality in such a molecule could arise from:
The presence of a chiral center on a substituent.
Atropisomerism of the biphenyl unit, where rotation around the C-C single bond between the phenyl rings is restricted due to bulky ortho substituents. libretexts.org
The absolute configuration can be assigned by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations for a known configuration. researchgate.net Alternatively, for certain classes of compounds, empirical rules have been developed that correlate the sign of a specific Cotton effect to the absolute configuration. For instance, the "biphenyl chirality rule" relates the sign of the long-wavelength Cotton effect to the helicity of the biphenyl system.
While specific ECD data for chiral analogues of "5-Oxo-1,2,4-oxadiazol biphenyl" are not available, the principles can be understood from studies on other chiral biphenyls and heterocyclic compounds. researchgate.netee-net.ne.jprsc.org For example, the absolute configuration of atropisomeric polychlorinated biphenyls has been successfully determined by comparing their experimental and theoretically calculated ECD spectra. ee-net.ne.jp The use of flexible biphenyls as chiroptical probes has also been demonstrated for determining the absolute configuration of chiral primary amines by analyzing the induced circular dichroism in the biphenyl chromophore. rsc.org
The following table illustrates the type of data obtained from an ECD analysis of a chiral biphenyl compound.
| Compound | Solvent | λ (nm) | Δε (M⁻¹cm⁻¹) | Assignment | Reference |
| (aS)-PCB-183 | Hexane | ~240 | - | ¹Lₐ band | ee-net.ne.jp |
| (aR)-PCB-183 | Hexane | ~240 | + | ¹Lₐ band | ee-net.ne.jp |
This demonstrates how the mirror-image ECD spectra of enantiomers allow for their differentiation and the assignment of their absolute configuration.
Computational Chemistry and Theoretical Investigations of 5 Oxo 1,2,4 Oxadiazol Biphenyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy levels.
Table 1: Illustrative Predicted Geometric Parameters for a Biphenyl-Oxadiazole System (Note: This data is representative of typical DFT calculation results for similar structures and not specific to 5-Oxo-1,2,4-oxadiazol biphenyl (B1667301).)
| Parameter | Predicted Value |
|---|---|
| C-C (inter-ring) Bond Length | 1.49 Å |
| Biphenyl Dihedral Angle (θ) | ~38° - 45° |
| O-C (oxadiazole ring) | 1.35 Å |
| C=N (oxadiazole ring) | 1.30 Å |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. japsonline.com
Table 2: Representative FMO Energies for Biphenyl-Oxadiazole Derivatives (Note: Values are illustrative, based on DFT calculations of similar compounds.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
Density Functional Theory (DFT) Studies on Ground State Geometries
Conformational Analysis and Energy Landscapes of the Biphenyl Rotation
Computational methods can map the potential energy surface as a function of this dihedral angle. For an unsubstituted biphenyl, the minimum energy conformation occurs at a dihedral angle of about 45°, with rotational barriers of only a few kcal/mol. nih.gov For 5-oxo-1,2,4-oxadiazol biphenyl, the substitution pattern influences this landscape. Studies on similarly substituted biphenyls show that the energy barrier to rotation can increase, affecting the molecule's flexibility. chim.itnih.gov
Table 3: Illustrative Potential Energy Profile for Biphenyl Rotation (Note: This table represents a typical energy landscape for a substituted biphenyl system.)
| Dihedral Angle (θ) | Relative Energy (kcal/mol) |
|---|---|
| 0° (Planar) | 2.0 |
| 45° | 0.0 |
| 90° (Perpendicular) | 2.5 |
| 135° | 0.0 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which serve as a valuable tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, often used with DFT, is a reliable approach for predicting 1H and 13C NMR chemical shifts. mdpi.comepstem.net Theoretical calculations for related oxadiazole compounds have shown good agreement with experimental data, helping to assign specific signals to the correct atoms in the molecule. mdpi.combeilstein-journals.org
IR Frequencies: Theoretical vibrational analysis can predict the frequencies of infrared absorption. These predicted frequencies correspond to specific molecular motions, such as the C=O stretch of the oxo group, C=N stretching in the oxadiazole ring, and aromatic C-H bending. Comparing the calculated IR spectrum with an experimental one can help confirm the compound's synthesis and structure.
Table 4: Predicted vs. Experimental Vibrational Frequencies for a Related Oxadiazole Derivative (Note: Data is illustrative and sourced from studies on similar heterocyclic systems.)
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | 3080 | 3075 |
| C=O Stretch | 1750 | 1745 |
| C=N Stretch (ring) | 1615 | 1610 |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of the 5-oxo-1,2,4-oxadiazole ring, theoretical studies can model the reaction coordinates, identify intermediate structures, and calculate the energy of transition states. nih.gov This information is vital for understanding reaction kinetics and optimizing synthetic conditions. For instance, the cyclization step in forming the oxadiazole ring can be modeled to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can provide a detailed picture of the conformational flexibility of the 5-oxo-1,2,4-oxadiazol biphenyl scaffold. By simulating the molecule in a solvent like water, MD can explore the different conformations accessible at a given temperature and how the biphenyl group rotates and flexes. trdizin.gov.tr
Furthermore, MD is crucial for studying how this molecule interacts with other molecules, such as a biological receptor. plos.org In studies of angiotensin II receptor blockers, MD simulations have been used to understand how the biphenyl-oxadiazole part of the molecule fits into the receptor's binding pocket and which intermolecular forces (like hydrogen bonds and hydrophobic interactions) stabilize this binding. nih.govtrdizin.gov.tr
Design and Chemical Modification of 5 Oxo 1,2,4 Oxadiazol Biphenyl Analogues
Strategies for Modifying the Biphenyl (B1667301) Substitution Pattern
The biphenyl moiety is a critical component of the 5-oxo-1,2,4-oxadiazol biphenyl structure, and its substitution pattern significantly influences the molecule's properties. Researchers have employed various strategies to modify this part of the scaffold, primarily through substitution on the phenyl rings.
The introduction of different functional groups at various positions of the biphenyl system is a common strategy. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, which in turn can affect its interaction with biological targets. For instance, the placement of electron-withdrawing groups, such as nitro or chloro groups, has been explored to potentially enhance cytotoxic and antimicrobial activities. Conversely, electron-donating groups can also be introduced to modulate the electronic character of the biphenyl system.
One of the key synthetic methods to achieve diverse substitution patterns on the biphenyl group is the Suzuki coupling reaction. beilstein-journals.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for creating libraries of biphenyl analogues with different substituents. For example, a borylated oxadiazole intermediate can be coupled with various aryl halides to introduce diverse substitution patterns on the biphenyl moiety. beilstein-journals.org
The relative orientation of the two phenyl rings in the biphenyl system is another crucial factor. The torsion angle between the rings can be influenced by the nature and position of the substituents, particularly at the ortho positions. This conformational flexibility can be critical for fitting into the binding pocket of a biological target.
Table 1: Examples of Modified Biphenyl Substitutions
| Compound ID | Biphenyl Substitution | Synthetic Method Highlight |
| 1a | Unsubstituted | Suzuki Coupling |
| 1b | 4'-Hydroxy | Suzuki Coupling |
| 1c | 4'-Trifluoromethyl | Suzuki Coupling |
Systematic Alterations to the 1,2,4-Oxadiazol-5-one Ring
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field. mdpi.com A common and versatile method involves the cyclization of amidoximes with carboxylic acid derivatives. researchgate.net This approach allows for the introduction of a wide variety of substituents at the C-3 position by using different carboxylic acids or their activated forms, such as acyl chlorides. mdpi.compsu.edu The reaction of an amidoxime (B1450833) with an acyl chloride, often in the presence of a base like pyridine (B92270), leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. nih.gov
Bioisosteric replacement is another important strategy. The 1,2,4-oxadiazole ring itself is considered a bioisostere of ester and amide groups, which can improve metabolic stability. Within the oxadiazole family, different isomers exist, such as 1,3,4-oxadiazole (B1194373) and 1,2,5-oxadiazole. mdpi.com While the 1,2,4-isomer is the focus here, the potential to replace it with other oxadiazole isomers or even different five-membered heterocycles (e.g., triazoles, thiazoles) represents a broader strategy for structural modification.
Furthermore, the oxo group at the C-5 position can be a key point for interaction, for example, through hydrogen bonding. Modifications at this position, such as converting the ketone to a thione or an imine, can significantly alter the electronic and hydrogen-bonding properties of the heterocycle. The synthesis of 1,2,4-oxadiazol-5(4H)-imines has been achieved through the cycloadduct formation of a cyanamide (B42294) ion with a nitrile oxide. amazonaws.com These imines can then be hydrolyzed to the corresponding 5-oxo derivatives. amazonaws.com
Synthesis of Hybrid Molecules Incorporating the 5-Oxo-1,2,4-oxadiazol Biphenyl Motif
A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single chemical entity. japsonline.comacs.org The 5-oxo-1,2,4-oxadiazol biphenyl motif has been successfully incorporated into such hybrid structures to create molecules with potentially novel or enhanced biological activities.
For example, the 5-oxo-1,2,4-oxadiazol biphenyl moiety has been linked to other heterocyclic systems known for their pharmacological importance, such as benzimidazoles or indoles. nih.gov In one instance, a 5-oxo-1,2,4-oxadiazolidinone ring linked via a biphenyl group is part of a more complex benzimidazole (B57391) derivative. Another approach involves linking the biphenyl oxadiazole unit to an indolin-2-one core, another privileged scaffold in medicinal chemistry. primescholars.com
The synthetic strategies for creating these hybrids often rely on well-established coupling reactions. For instance, the 5-oxo-1,2,4-oxadiazol biphenyl part of the molecule might be synthesized first, followed by a reaction to attach the second pharmacophore. This could involve reactions like N-alkylation or amide bond formation, depending on the functional groups present on the two fragments to be joined.
Table 2: Examples of Hybrid Molecules
| Hybrid Molecule Class | Linked Pharmacophore | Potential Application Area |
| Benzimidazole-Oxadiazole Biphenyl | Benzimidazole | Angiotensin II Receptor Blockade |
| Indolinone-Oxadiazole Biphenyl | Indolin-2-one | Anticancer |
| Triazole-Oxadiazole | 1,2,3-Triazole | Anticancer |
Structure-Reactivity Relationship (SRR) Studies in the 5-Oxo-1,2,4-oxadiazol Biphenyl Series
Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity. For the 5-oxo-1,2,4-oxadiazol biphenyl series, SRR studies focus on the electronic and steric effects of substituents on both the biphenyl and the oxadiazole moieties.
The 1,2,4-oxadiazole ring is an electron-deficient system, which influences its reactivity. The nitrogen atoms in the ring have nucleophilic character, while the carbon atoms are electrophilic. chim.it The introduction of electron-withdrawing or electron-donating groups on the biphenyl ring can modulate the electronic properties of the entire molecule, affecting the reactivity of the oxadiazole core. For example, electron-withdrawing groups on the biphenyl system can further increase the electrophilicity of the oxadiazole carbons.
The stability of the 1,2,4-oxadiazole ring is also a key aspect of its reactivity. It is considered one of the less aromatic five-membered heterocycles and can undergo rearrangements. chim.itpsu.edu The nature of the substituents at the C-3 and C-5 positions can influence the stability of the ring and its propensity to undergo such reactions. For instance, the Boulton-Katritzky rearrangement is a known reaction pathway for certain substituted 1,2,4-oxadiazoles. chim.it
The reactivity of the 5-oxo group is also of interest. The carbonyl group can participate in nucleophilic addition reactions, and its reactivity can be influenced by the electronic nature of the substituents on the aromatic rings.
Combinatorial and High-Throughput Synthesis Approaches for Library Generation
To efficiently explore the chemical space around the 5-oxo-1,2,4-oxadiazol biphenyl scaffold, combinatorial and high-throughput synthesis strategies are employed. crysdotllc.comacs.org These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.
Solid-phase synthesis is a powerful tool for combinatorial chemistry. In this technique, one of the starting materials is attached to a solid support (a resin), and subsequent reactions are carried out in a stepwise manner. This allows for easy purification by simply washing the resin to remove excess reagents and by-products. While specific examples for the solid-phase synthesis of 5-oxo-1,2,4-oxadiazol biphenyls are not abundant in the provided context, the general principles of solid-phase synthesis of related heterocyclic compounds are well-documented. acs.org
Solution-phase parallel synthesis is another high-throughput approach. In this method, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of many different compounds. Automated liquid handling systems can be used to dispense reagents, and purification can be achieved using techniques like automated flash chromatography or high-performance liquid chromatography (HPLC).
The key to successful library generation is the use of robust and versatile chemical reactions that can tolerate a wide range of starting materials. The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives is well-suited for this purpose, as a diverse array of both starting materials is commercially available or readily synthesized. mdpi.comresearchgate.net Microwave-assisted synthesis has also emerged as a valuable tool to accelerate reaction times and improve yields in the synthesis of oxadiazole derivatives, making it suitable for high-throughput applications. mdpi.comresearchgate.net
Exploration of Non Biomedical Applications for 5 Oxo 1,2,4 Oxadiazol Biphenyl
Applications in Materials Science
The inherent properties of the 1,2,4-oxadiazole (B8745197) ring, such as its electron-withdrawing nature and high dipole moment, are amplified by the presence of a biphenyl (B1667301) substituent. This synergy makes these compounds attractive for developing advanced materials with tailored electronic and optical properties.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)
Derivatives of 1,2,4-oxadiazole are recognized for their utility in the development of optoelectronic materials. mdpi.com The oxadiazole moiety is a well-known electron-deficient system, which facilitates its use in electron transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs). edu.krdscirp.org Compounds containing this heterocycle are capable of efficiently transporting electrons while blocking the passage of holes, a critical function for achieving high efficiency in OLED devices. bohrium.com
Polymers that incorporate the 1,2,4-oxadiazole unit into their main chain have been synthesized and investigated for applications in organic solar cells. mdpi.com These polymers demonstrate high thermal stability, with degradation temperatures often exceeding 335 °C. mdpi.com Their energy levels and optical band gaps can be tuned, making them suitable for use as donor materials in bulk heterojunction (BHJ) solar cells. mdpi.com For instance, certain polymers containing the 1,2,4-oxadiazole moiety have been used to fabricate BHJ solar cells that achieved a power conversion efficiency of 1.33%. mdpi.com
Table 1: Properties of Polymers Containing 1,2,4-Oxadiazole Moiety for Solar Cell Applications
| Polymer ID | 5% Degradation Temperature (°C) | Optical Band Gap (eV) | Application |
|---|---|---|---|
| P1 | >335 | 2.20 | BHJ Solar Cell Donor |
| P2 | >335 | 1.72 | BHJ Solar Cell Donor |
| P3 | >335 | 1.37 | BHJ Solar Cell Donor |
| P4 | >335 | 1.74 | BHJ Solar Cell Donor |
Liquid Crystalline Materials and Ferroelectric Properties
The incorporation of a biphenyl group at the C-5 position of a 1,2,4-oxadiazole core has been a successful strategy for creating novel liquid crystalline materials. edu.krdscirp.org These compounds can exhibit thermotropic liquid crystalline phases, such as nematic and smectic phases. edu.krdscirp.org Specifically, novel series of biphenyl-substituted 1,2,4-oxadiazole derivatives have been synthesized that display ferroelectric properties. edu.krd
One series of these compounds, featuring a dodecyl flexible end chain, was found to exhibit both an orthogonal smectic-A (SmA) phase and a tilted chiral smectic-C (SmC) phase over a broad temperature range. edu.krd The SmC phase is particularly significant as it demonstrates ferroelectric polarization switching. edu.krd The introduction of a chiral center into the molecule is crucial for inducing this ferroelectric behavior. scirp.org The mesomorphic thermal stability of these materials is influenced by the symmetry and flexibility of the alkyloxy end chain attached to the chiral center. edu.krdscirp.org
Table 2: Phase Transitions and Temperatures for a Biphenyl-Substituted 1,2,4-Oxadiazole Liquid Crystal Series (C12.Ox.C*Cn)
| Compound | Phase Transitions (°C) |
|---|---|
| 13bp (n=6) | Cr 91.1 SmC* 110.2 SmA 115.9 Iso |
| 13bq (n=8) | Cr 82.3 SmC* 116.5 SmA 119.7 Iso |
| 13br (n=10) | Cr 81.9 SmC* 118.8 SmA 120.5 Iso |
| 13bs (n=12) | Cr 84.5 SmC* 117.1 SmA 118.3 Iso |
Data derived from thermal analysis on heating. Cr = Crystalline, SmC* = Chiral Smectic C, SmA = Smectic A, Iso = Isotropic Liquid.
Polymer Chemistry and Monomers for Polymerization
Compounds based on the 1,2,4-oxadiazole structure serve as valuable monomers for the synthesis of advanced polymers with specific electronic functions. mdpi.com The heterocycle's electron-accepting properties make it a desirable component in the main chain of polymers designed for organic electronics. mdpi.com
The synthesis of such polymers often involves creating difunctionalized monomers containing the 1,2,4-oxadiazole biphenyl core, which can then undergo polymerization reactions. These polymers are designed to have suitable energy levels for use in electronic devices like organic solar cells, where they can act as the electron-donating material in conjunction with an electron acceptor like PC71BM. mdpi.com The resulting polymers exhibit high thermal stability, which is a crucial property for the longevity and operational stability of organic electronic devices. mdpi.com
Dielectric Properties and High Dipole Moment Characteristics
The 1,2,4-oxadiazole ring is inherently polar due to the presence of three heteroatoms (two nitrogen, one oxygen) with differing electronegativities. edu.krdscirp.org This structure results in a significant permanent dipole moment. edu.krd The presence of a biphenyl group can further enhance the polarizability of the molecule. scirp.org
These high dipole moment and polarisability characteristics are directly responsible for many of the material properties observed in these compounds. edu.krdscirp.org For example, they contribute to a greater optical anisotropy and birefringence, which are desirable traits for liquid crystalline applications. edu.krdscirp.org In ferroelectric liquid crystals, the transverse dipole moment is a fundamental requirement for the material to exhibit spontaneous polarization and switching behavior. scirp.org
Role as Key Synthetic Intermediates in Complex Chemical Synthesis
The 5-oxo-1,2,4-oxadiazole biphenyl structure serves as a versatile building block in organic synthesis for constructing more complex molecules. mdpi.comresearchgate.net The most common route to the 1,2,4-oxadiazole core involves the cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.gov This adaptability allows for the creation of diverse chemical libraries.
A key reaction for synthesizing the biphenyl moiety is the Suzuki-Miyaura coupling. edu.krdscirp.org This palladium-catalyzed cross-coupling reaction is highly efficient for creating a carbon-carbon bond between a phenyl group on the oxadiazole core and another aryl group, forming the biphenyl structure. This modular approach allows for the synthesis of a wide array of substituted biphenyl oxadiazole derivatives by varying the coupling partners. The oxadiazole ring itself is stable under these reaction conditions, making it a robust scaffold for further functionalization. edu.krd
Applications in Catalysis and Ligand Design for Transition Metal Complexes
While less common than their applications in materials science, 1,2,4-oxadiazole derivatives are emerging as ligands in coordination chemistry. mdpi.com Although they have been described as a "curiously ignored ligand," studies have shown their potential to coordinate with various transition metals. mdpi.com
The nitrogen atoms within the 1,2,4-oxadiazole ring can act as donor atoms, allowing the molecule to function as a ligand for transition metal centers. mdpi.comscirp.org Research has demonstrated the synthesis of complexes with metals such as palladium(II), silver(I), nickel(II), copper(II), and zinc(II). mdpi.com For example, 3,3′-bi-1,2,4-oxadiazole has been used to create a mononuclear palladium(II) complex and a one-dimensional silver(I) coordination polymer. mdpi.com Furthermore, derivatives like 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole have been shown to form chelating complexes with Ni(II), Cu(II), and Zn(II). mdpi.com The resulting metal complexes can exhibit enhanced properties, including use as emitting species in light-emitting devices. mdpi.com
Use in Analytical Chemistry and Sensor Development
There is no available data or research to suggest that 5-Oxo-1,2,4-oxadiazol biphenyl has been utilized or investigated for applications in analytical chemistry or for the development of chemical sensors. Searches of scientific databases and chemical literature yield no studies on its use as an analytical reagent, a component in sensor fabrication, or as a chromogenic or fluorogenic probe for the detection of any analyte.
Supramolecular Chemistry and Host-Guest Interactions
Similarly, the role of 5-Oxo-1,2,4-oxadiazol biphenyl in the fields of supramolecular chemistry and host-guest interactions is not documented in existing research. There are no published studies that describe the use of this compound as a building block for supramolecular assemblies, nor are there reports of its capacity to act as a host molecule to form inclusion complexes with guest species. The potential for this molecule to engage in specific non-covalent interactions for the construction of larger, organized chemical structures remains unexplored.
Challenges and Future Research Directions in 5 Oxo 1,2,4 Oxadiazol Biphenyl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of 5-oxo-1,2,4-oxadiazole derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge is the development of greener, more sustainable synthetic pathways. Future research is anticipated to focus on several key areas:
One-Pot Syntheses: Designing single-vessel reactions where multiple chemical transformations occur sequentially would significantly reduce solvent use, energy consumption, and purification steps.
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could enable more efficient and selective formation of the oxadiazole ring and its precursors.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting existing syntheses or developing new ones for flow chemistry is a promising direction for industrial-scale production.
Alternative Starting Materials: Investigating the use of bio-based or readily available starting materials instead of petroleum-derived precursors would enhance the sustainability of the synthetic process.
A key reaction in forming the 5-oxo-1,2,4-oxadiazole ring involves the cyclization of N-hydroxyamidines with activating agents. Innovations in this area could focus on replacing reagents like N,N'-carbonyldiimidazole (CDI) with more atom-economical alternatives.
Discovery of Unprecedented Reactivity and Transformations
The reactivity of the 5-oxo-1,2,4-oxadiazole ring system is not yet fully understood. Future research will likely aim to uncover novel transformations that can be used to build molecular complexity. Potential areas of investigation include:
Ring-Opening Reactions: Exploring conditions that can selectively open the oxadiazole ring would provide access to unique linear intermediates that are difficult to synthesize by other means.
C-H Activation: Direct functionalization of the C-H bonds on the biphenyl (B1667301) moiety or the oxadiazole ring itself would provide a more direct route to complex analogues, avoiding the need for pre-functionalized starting materials.
Photochemical and Electrochemical Reactions: Investigating the behavior of 5-oxo-1,2,4-oxadiazol biphenyl under photochemical or electrochemical conditions could reveal unprecedented reactivity patterns and lead to the development of novel synthetic methodologies.
Refinement of Spectroscopic Characterization Techniques for Complex Analogues
As more complex derivatives of 5-oxo-1,2,4-oxadiazol biphenyl are synthesized, their unambiguous characterization will become more challenging. While standard techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are indispensable, there is a need for more refined analytical methods.
Advanced NMR Techniques: The use of two-dimensional NMR techniques (e.g., HSQC, HMBC) will be crucial for assigning the complex spectra of new analogues.
Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. Developing crystallization methods for a wider range of derivatives will be essential for confirming their three-dimensional structure.
In-situ Spectroscopy: The use of techniques like FT-IR and Raman spectroscopy to monitor reactions in real-time can provide valuable mechanistic insights and help optimize reaction conditions.
| Technique | Application in Characterization | Future Focus |
| NMR Spectroscopy | Structure elucidation, purity assessment | Development of methods for analyzing complex mixtures and stereoisomers. |
| Mass Spectrometry | Molecular weight determination, fragmentation analysis | High-resolution mass spectrometry (HRMS) for precise mass measurements and impurity profiling. |
| X-ray Crystallography | Definitive 3D structure determination | Overcoming challenges in crystallizing complex or flexible analogues. |
| In-situ Spectroscopy | Real-time reaction monitoring, mechanistic studies | Integration with flow chemistry setups for process optimization. |
Advanced Theoretical Modeling to Predict Novel Chemical Properties
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. Advanced theoretical modeling can accelerate the discovery process for new 5-oxo-1,2,4-oxadiazol biphenyl derivatives.
Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic properties, reaction mechanisms, and thermodynamic stability, guiding experimental efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules, which is particularly relevant for understanding their behavior in biological systems or materials.
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with observed properties, QSAR models can be developed to predict the activity of new analogues, streamlining the design of compounds with desired characteristics.
Expanding the Scope of Non-Biomedical Applications in Emerging Technologies
While the primary focus for related compounds has been in medicinal chemistry, the unique electronic and structural features of the 5-oxo-1,2,4-oxadiazol biphenyl scaffold make it a candidate for various non-biomedical applications.
Organic Electronics: The conjugated system of the biphenyl moiety combined with the electron-withdrawing nature of the oxadiazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensing and Detection: Derivatives could be designed to act as chemosensors, where binding to a specific analyte induces a change in a measurable property, such as fluorescence or color.
Advanced Polymers: Incorporation of the 5-oxo-1,2,4-oxadiazol biphenyl unit into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. Research in this area would involve the synthesis of monomers and their subsequent polymerization.
The continued investigation into these challenging yet promising research directions will undoubtedly unlock the full potential of 5-oxo-1,2,4-oxadiazol biphenyl chemistry, paving the way for new scientific discoveries and technological innovations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
